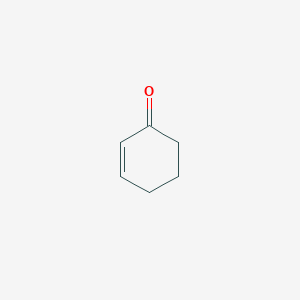

2-Cyclohexen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSEYBSWVRWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024881 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.998 (20°) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-68-7, 25512-62-3 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexen-1-one: Core Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexen-1-one, a cyclic α,β-unsaturated ketone, is a versatile and pivotal building block in organic synthesis. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This guide provides a comprehensive overview of the core properties, structure, and key reactions of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its biological significance, particularly its role as a modulator of the NF-κB signaling pathway, a critical target in drug development.

Core Properties and Structure

This compound, with the chemical formula C₆H₈O, is a colorless to pale yellow liquid at room temperature.[1] Its structure features a six-membered ring containing a ketone functional group and a carbon-carbon double bond in conjugation, which dictates its chemical reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -53 °C | [2] |

| Boiling Point | 171-173 °C | [2] |

| Density | 0.993 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.488 | [2] |

| CAS Number | 930-68-7 | [2] |

| InChI Key | FWFSEYBSWVRWGL-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural elucidation of this compound is routinely achieved through various spectroscopic techniques. A summary of its characteristic spectral data is provided below.

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.98 (m, 1H, =CH-C=O), 5.98 (m, 1H, =CH), 2.38 (t, 2H, CH₂-C=O), 2.32 (m, 2H, CH₂-C=C), 1.98 (p, 2H, CH₂) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.9 (C=O), 150.8 (=CH-C=O), 129.9 (=CH), 38.2 (CH₂-C=O), 25.8 (CH₂-C=C), 22.7 (CH₂) | [4] |

| FT-IR (neat) | ν (cm⁻¹): ~3040 (C-H stretch, alkene), ~2950 (C-H stretch, alkane), ~1680 (C=O stretch, conjugated ketone), ~1620 (C=C stretch) | [3] |

| Mass Spectrometry (EI) | m/z (%): 96 (M⁺, 35), 68 (100), 67 (20), 40 (30), 39 (45) | [3] |

Synthesis and Reactions

This compound can be synthesized through various methods, with the Birch reduction of anisole (B1667542) and the Robinson annulation being two prominent examples. Its conjugated system makes it susceptible to a range of important chemical transformations.

Synthesis of this compound

The Birch reduction provides a powerful method for the synthesis of this compound from readily available anisole. The reaction involves the reduction of the aromatic ring with sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol, followed by acid-catalyzed hydrolysis of the resulting enol ether.[5]

Experimental Protocol: Synthesis of this compound via Birch Reduction of Anisole

Materials:

-

Anisole

-

Anhydrous liquid ammonia

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.

-

In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the flask.

-

To the stirred liquid ammonia, add 10.8 g (0.1 mol) of anisole dissolved in 50 mL of anhydrous diethyl ether.

-

Carefully add small pieces of sodium metal (approximately 4.6 g, 0.2 mol) to the reaction mixture until a persistent blue color is observed.

-

Slowly add anhydrous ethanol (12 mL) to the reaction mixture.

-

Allow the ammonia to evaporate overnight under a slow stream of nitrogen.

-

To the remaining residue, cautiously add 100 mL of water.

-

Acidify the mixture to pH 2 with concentrated hydrochloric acid and stir vigorously for 1 hour at room temperature to hydrolyze the enol ether.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6] While typically used to create substituted cyclohexenones, the fundamental reaction can be illustrated with the reaction of a ketone enolate with methyl vinyl ketone.

Experimental Protocol: Robinson Annulation for Cyclohexenone Ring Formation

Materials:

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of cyclohexanone and 7.0 g (0.1 mol) of methyl vinyl ketone in 100 mL of ethanol.

-

Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide (2.3 g of sodium in 50 mL of ethanol).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Key Reactions of this compound

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system allows this compound to participate in a variety of reactions, most notably 1,4-conjugate additions (Michael additions).

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). A wide range of nucleophiles, including enolates, amines, and organocuprates, can be employed.

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving 0.23 g (10 mmol) of sodium in 20 mL of absolute ethanol in a flame-dried flask under a nitrogen atmosphere.

-

To this solution, add 1.60 g (10 mmol) of diethyl malonate dropwise with stirring.

-

After stirring for 15 minutes, add a solution of 0.96 g (10 mmol) of this compound in 10 mL of ethanol.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

-

Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Biological Significance and Signaling Pathways

Cyclohexenone derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.

Inhibition of the NF-κB Signaling Pathway

A critical molecular target for the anti-inflammatory effects of some cyclohexenone-containing compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.

Certain cyclohexenone derivatives can inhibit this pathway by covalently modifying key proteins, such as components of the IKK complex or NF-κB itself, thereby preventing the downstream signaling events that lead to inflammation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. Robinson Annulation [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Cyclohexen-1-one (CAS No. 930-68-7), a pivotal cyclic enone in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. This document also includes standardized experimental protocols for data acquisition and a logical diagram illustrating the interplay of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.98 | dt | 10.2, 4.2 | 1 | H-3 (CH=) |

| 6.00 | dt | 10.2, 2.0 | 1 | H-2 (=CH-C=O) |

| 2.41 | m | 2 | H-6 (-CH₂-C=O) | |

| 2.33 | m | 2 | H-4 (=CH-CH₂-) | |

| 2.02 | m | 2 | H-5 (-CH₂-CH₂-CH₂-) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 22.5 MHz

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 199.9 | C1 (C=O) |

| 150.9 | C3 (CH=) |

| 129.8 | C2 (=CH-C=O) |

| 38.2 | C6 (-CH₂-C=O) |

| 25.8 | C4 (=CH-CH₂-) |

| 22.8 | C5 (-CH₂-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3040 | =C-H Stretch |

| 2950-2870 | C-H Stretch (Aliphatic) |

| 1685 | C=O Stretch (α,β-unsaturated ketone) |

| 1450 | CH₂ Bend |

| 1380 | CH₂ Wag |

| 870 | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 96 | 65 | [M]⁺ (Molecular Ion) |

| 68 | 100 | [M - CO]⁺ |

| 67 | 55 | [M - CO - H]⁺ |

| 40 | 48 | [C₃H₄]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Procedure (Liquid Film Method):

-

Background Spectrum: Ensure the FT-IR spectrometer's sample compartment is empty and clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place one drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS System Setup:

-

Injector: Set the injector temperature to 250°C.

-

GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

-

Mass Analyzer: Set the quadrupole mass analyzer to scan a mass range of m/z 35-350.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Start the data acquisition.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library for confirmation.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the different spectroscopic methods and the structural information they provide for this compound.

Caption: Relationship between spectroscopic methods and structural elucidation.

Synthesis of 2-Cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-cyclohexen-1-one from cyclohexanone (B45756), a key transformation in organic synthesis. This compound is a valuable intermediate in the synthesis of numerous pharmaceuticals and complex molecules. This document details three principal methods: α-bromination followed by dehydrobromination, the Saegusa-Ito oxidation, and palladium-catalyzed aerobic dehydrogenation. For each method, a thorough discussion of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data are provided. Visual representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

The conversion of a saturated ketone, such as cyclohexanone, to its α,β-unsaturated counterpart, this compound, is a fundamental and frequently employed transformation in organic chemistry. The introduction of the carbon-carbon double bond in conjugation with the carbonyl group activates the molecule for a variety of important synthetic operations, including Michael additions and Diels-Alder reactions. The methods to achieve this transformation vary in their reagents, reaction conditions, and overall efficiency. This guide focuses on three of the most established and synthetically useful methods, providing the necessary details for their practical implementation in a laboratory setting.

Method 1: α-Bromination and Dehydrobromination

This classical two-step approach first involves the selective halogenation of the α-carbon of cyclohexanone, followed by the elimination of hydrogen bromide to introduce the double bond.

Reaction Mechanism

The reaction proceeds via an acid- or base-catalyzed enolization or enolate formation, respectively, followed by electrophilic attack by bromine. The subsequent dehydrobromination is typically effected by a non-nucleophilic base, which abstracts the proton on the α'-carbon, leading to an E2 elimination.

Experimental Protocol

Step 1: α-Bromination of Cyclohexanone

-

In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with cyclohexanone (10.0 g, 102 mmol) and 50 mL of glacial acetic acid.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of bromine (16.3 g, 102 mmol) in 20 mL of glacial acetic acid is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is then poured into 200 mL of ice-water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, then with brine, and dried over anhydrous magnesium sulfate (B86663).

-

The solvent is removed under reduced pressure to afford crude 2-bromocyclohexanone, which can be used in the next step without further purification.

Step 2: Dehydrobromination of 2-Bromocyclohexanone

-

The crude 2-bromocyclohexanone is dissolved in 100 mL of dimethylformamide (DMF) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Lithium carbonate (8.3 g, 112 mmol) and lithium bromide (4.4 g, 51 mmol) are added to the solution.

-

The mixture is heated to 120-140 °C and stirred for 3 hours.

-

After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 65-75% (overall) | [1] |

| Purity | >95% (after distillation) | [1] |

| Boiling Point | 61-62 °C / 12 mmHg | [1] |

Method 2: Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a milder and more modern method that proceeds through a silyl (B83357) enol ether intermediate, which is then oxidized using a palladium(II) salt.

Reaction Mechanism

The reaction begins with the formation of a silyl enol ether from cyclohexanone. This intermediate then reacts with palladium(II) acetate (B1210297) to form a palladium enolate, which undergoes β-hydride elimination to afford the enone and a palladium(0) species. A co-oxidant is often used to regenerate the active palladium(II) catalyst.

Experimental Protocol

Step 1: Formation of the Silyl Enol Ether

-

A dry 250 mL round-bottom flask under a nitrogen atmosphere is charged with diisopropylamine (B44863) (11.1 g, 110 mmol) and 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

The flask is cooled to -78 °C, and n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

Cyclohexanone (9.8 g, 100 mmol) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C.

-

Chlorotrimethylsilane (TMSCl, 12.0 g, 110 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with pentane (B18724) (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give the crude silyl enol ether.

Step 2: Oxidation to this compound

-

The crude silyl enol ether is dissolved in 100 mL of acetonitrile (B52724) in a 250 mL round-bottom flask.

-

Palladium(II) acetate (2.25 g, 10 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed, and the product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80-90% | [2] |

| Purity | >98% (after chromatography) | [2] |

| Reaction Time | 24 hours (oxidation step) | [2] |

Method 3: Palladium-Catalyzed Aerobic Dehydrogenation

This method offers a more direct and atom-economical approach, using a palladium catalyst and molecular oxygen as the terminal oxidant to directly dehydrogenate cyclohexanone.

Reaction Mechanism

The proposed mechanism involves the formation of a palladium(II) enolate from cyclohexanone, followed by β-hydride elimination to yield the enone and a palladium(II) hydride species. The palladium(II) catalyst is then regenerated from the hydride by oxidation with molecular oxygen. The use of a DMSO ligand is crucial to prevent the subsequent dehydrogenation of this compound to phenol.[3]

Experimental Protocol

-

A 100 mL Schlenk flask is charged with cyclohexanone (1.0 g, 10.2 mmol), Pd(DMSO)₂(TFA)₂ (154 mg, 0.306 mmol), and 20 mL of acetic acid.

-

The flask is equipped with a magnetic stirrer and a balloon filled with oxygen.

-

The reaction mixture is heated to 80 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL) and washed with water and saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~91% | [3] |

| Purity | >98% (after chromatography) | [3] |

| Reaction Time | 24 hours | [3] |

| Temperature | 80 °C | [3] |

Summary and Comparison of Methods

| Method | Advantages | Disadvantages |

| α-Bromination/Dehydrobromination | Uses readily available and inexpensive reagents. Well-established procedure. | Two-step process. Use of corrosive and toxic bromine. Formation of stoichiometric byproducts. |

| Saegusa-Ito Oxidation | High yields and selectivity. Milder reaction conditions. | Requires pre-formation of the silyl enol ether. Use of stoichiometric amounts of expensive palladium reagents (in the original protocol). |

| Pd-Catalyzed Aerobic Dehydrogenation | Direct, one-step process. Atom-economical, using O₂ as the oxidant. High yields and selectivity. | Requires a specific palladium catalyst. May require optimization for different substrates. |

Conclusion

The synthesis of this compound from cyclohexanone can be effectively achieved through several methodologies. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents and catalysts, and the desired level of purity. The classical α-bromination/dehydrobromination route remains a viable option, particularly for large-scale synthesis where cost is a major consideration. The Saegusa-Ito oxidation provides a high-yielding and milder alternative, while palladium-catalyzed aerobic dehydrogenation represents a modern, efficient, and environmentally conscious approach. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable method for their specific synthetic needs.

References

An In-depth Technical Guide to the Birch Reduction of Anisole for the Synthesis of 2-Cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Birch reduction of anisole (B1667542) and its subsequent hydrolysis to yield 2-cyclohexen-1-one, a valuable intermediate in organic synthesis. This document details the underlying reaction mechanisms, provides a comparative analysis of experimental conditions, and offers detailed experimental protocols.

Introduction

The Birch reduction is a powerful and widely utilized method in synthetic organic chemistry for the partial reduction of aromatic rings to produce 1,4-cyclohexadienes.[1] Named after the Australian chemist Arthur Birch, this reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of a proton source, such as an alcohol.[1][2] Unlike catalytic hydrogenation, the Birch reduction selectively reduces one double bond of the aromatic ring without reducing it completely to a cyclohexane.[1]

The application of the Birch reduction to anisole (methoxybenzene) yields 1-methoxycyclohexa-1,4-diene (B1329487). This enol ether intermediate can then be readily hydrolyzed under acidic conditions to afford this compound, a versatile building block in the synthesis of natural products and pharmaceuticals. The regioselectivity of the Birch reduction of anisole is controlled by the electron-donating nature of the methoxy (B1213986) group, which directs the reduction to the 2,5-positions of the aromatic ring.

Reaction Mechanism

The conversion of anisole to this compound proceeds in two distinct stages: the Birch reduction of the aromatic ring followed by the acid-catalyzed hydrolysis of the resulting enol ether.

Birch Reduction of Anisole

The Birch reduction of anisole involves a sequence of single electron transfers from the dissolved alkali metal and protonation steps by the alcohol.[2]

-

Formation of a Radical Anion: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the anisole ring to form a radical anion.[1]

-

Protonation: The radical anion is protonated by the alcohol at the ortho position relative to the methoxy group.[3] This protonation is the rate-limiting step of the reaction.[3]

-

Second Electron Transfer: A second solvated electron is transferred to the resulting radical, forming a pentadienyl anion.

-

Second Protonation: The pentadienyl anion is then protonated by the alcohol at the central carbon, yielding the final product, 1-methoxycyclohexa-1,4-diene.[4]

The electron-donating methoxy group directs the initial protonation to the ortho position, ultimately leading to the formation of the 2,5-dihydro product.

Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexa-1,4-diene

The hydrolysis of the enol ether intermediate, 1-methoxycyclohexa-1,4-diene, is typically achieved using a dilute aqueous acid.

-

Protonation of the Enol Ether: The more electron-rich double bond of the enol ether is protonated by the acid.

-

Nucleophilic Attack by Water: A water molecule attacks the resulting carbocation, which is stabilized by the adjacent methoxy group.

-

Formation of a Hemiketal: Deprotonation of the water adduct leads to the formation of a hemiketal intermediate.

-

Elimination of Methanol (B129727): Protonation of the methoxy group followed by the elimination of methanol and subsequent deprotonation yields the thermodynamically more stable conjugated product, this compound.

Data Presentation: Comparison of Experimental Conditions

The following table summarizes various experimental conditions for the Birch reduction of anisole and the subsequent hydrolysis to this compound, compiled from literature sources.

| Entry | Alkali Metal | Alcohol | Solvent System | Hydrolysis Conditions | Yield (%) | Reference |

| 1 | Lithium | tert-Butanol (B103910) | Liquid NH₃ / THF | Not specified | 75-80 (of 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene from 3-methylanisole) | [5] |

| 2 | Lithium | Ethanol | Liquid NH₃ | Not specified | Good yields | [6] |

| 3 | Sodium | Ethanol | Liquid NH₃ | Not specified | Good yields | [6] |

| 4 | Lithium | n-Propylamine/Ethylenediamine | t-Butanol | Not specified | High yields | US5675038A |

Experimental Protocols

The following are representative experimental protocols for the Birch reduction of anisole and the subsequent hydrolysis to this compound.

Protocol 1: Birch Reduction of Anisole with Lithium

Materials:

-

Anisole

-

Lithium wire or granules

-

Liquid ammonia

-

Anhydrous tert-Butanol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, condense liquid ammonia (approx. 130 mL for 33.5 mmol of substrate).

-

To the liquid ammonia at -78 °C, add lithium metal (5.0 equivalents) in small portions.

-

A solution of anisole (1.0 equivalent) in anhydrous THF (7.0 mL) is then added to the deep blue solution.

-

After stirring for 20 minutes, anhydrous tert-butanol (2.4 equivalents) is added dropwise.

-

The reaction mixture is stirred for an additional 5 hours at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

The ammonia is allowed to evaporate overnight under a stream of nitrogen.

-

The resulting slurry is taken up in MTBE, filtered, and the filtrate is concentrated under reduced pressure to yield crude 1-methoxycyclohexa-1,4-diene.

Protocol 2: Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexa-1,4-diene

Materials:

-

Crude 1-methoxycyclohexa-1,4-diene

-

Tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 3M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The crude 1-methoxycyclohexa-1,4-diene is dissolved in THF.

-

Aqueous hydrochloric acid is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by TLC or GC.

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Overall reaction pathway from anisole to this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

The Electrophilic Reactivity of 2-Cyclohexen-1-one: A Technical Guide to Key Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexen-1-one is a versatile and fundamental building block in organic synthesis, prized for its role as an electrophile in a variety of powerful carbon-carbon bond-forming reactions. Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, renders the β-carbon susceptible to nucleophilic attack, opening avenues for the construction of complex cyclic and polycyclic frameworks. This technical guide provides an in-depth exploration of the core reactions where this compound serves as the key electrophilic partner. We delve into the mechanistic underpinnings, provide detailed experimental protocols for seminal reactions, and present quantitative data to inform reaction optimization. This document is intended to be a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the strategic application of this compound in the synthesis of valuable molecules.

Introduction: The Electrophilic Nature of this compound

The reactivity of this compound as an electrophile is dictated by the electronic influence of the electron-withdrawing carbonyl group, which polarizes the conjugated π-system. This polarization creates a partial positive charge on the carbonyl carbon (C1) and the β-carbon (C3), making them susceptible to nucleophilic attack. While strong, "hard" nucleophiles tend to favor 1,2-addition at the carbonyl carbon, a wide array of "soft" nucleophiles preferentially undergo 1,4-conjugate addition (Michael addition) at the β-carbon. This latter mode of reactivity is the focus of this guide, as it forms the basis for several strategically important transformations.

Key Reactions and Mechanisms

This section details the seminal reactions that leverage the electrophilicity of this compound, complete with mechanistic diagrams generated using the DOT language for clarity and precision.

The Michael Addition: A Cornerstone of Conjugate Addition

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In the context of this compound, this reaction allows for the stereocontrolled formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position. A diverse range of nucleophiles, including enolates, enamines, organocuprates, thiols, and nitroalkanes, can serve as Michael donors.

Caption: General Mechanism of the Michael Addition to this compound.

A prominent example is the addition of stabilized carbanions, such as those derived from malonic esters.

Table 1: Michael Addition of Diethyl Malonate to α,β-Unsaturated Ketones

| Michael Acceptor | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Mesityl Oxide | NaOMe | Methanol (B129727) | 30 min reflux | - | [2] |

| trans-Chalcone | NaOH | 95% Ethanol | 1 hour reflux | - | [3] |

Note: Specific yield for the reaction with this compound under these exact conditions was not detailed in the cited literature, but the protocols are representative.

The Robinson Annulation: A Powerful Ring-Forming Strategy

The Robinson annulation is a tandem reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a new six-membered ring.[4][5] This powerful transformation is widely employed in the synthesis of steroids, terpenes, and other polycyclic natural products.[4] A classic example is the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[6][7] While methyl vinyl ketone is the traditional electrophile, the principles apply to the use of this compound in related annulation strategies.

Caption: The Robinson Annulation Reaction Sequence.

Table 2: Synthesis of Wieland-Miescher Ketone via Robinson Annulation

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | L-Proline | DMF | 56 | [8] |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Triethylamine | Benzene | - | [6] |

Note: The synthesis of the Wieland-Miescher ketone is a well-established example of the Robinson annulation, illustrating the reaction type.

Organocuprate Addition: Selective 1,4-Addition of Alkyl and Aryl Groups

Organocuprates, also known as Gilman reagents, are a class of organometallic compounds that are particularly effective for the 1,4-conjugate addition of alkyl, vinyl, and aryl groups to α,β-unsaturated ketones.[3][9] Unlike Grignard and organolithium reagents which typically favor 1,2-addition to the carbonyl group, the "softer" nature of organocuprates directs their nucleophilic attack to the β-carbon of this compound with high fidelity.[10]

Caption: Conjugate Addition of a Gilman Reagent to this compound.

Table 3: Conjugate Addition of Organocuprates to Thiochromones (Analogous System)

| Organocuprate | Additive | Yield (%) | Reference |

| n-Bu₂CuLi | TMSCl | 86 | [11] |

| n-Bu₂CuLi | TMSI | 85 | [11] |

| n-Bu₂CuLi | TMSOTf | 82 | [11] |

| i-Pr₂CuLi | - | 71 | [11] |

| t-Bu₂CuLi | - | 60 | [11] |

Note: This data is for the analogous thiochromone (B8434766) system, illustrating the general reactivity trends of organocuprates in conjugate additions.

The Baylis-Hillman Reaction: Formation of Functionalized Allylic Alcohols

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine.[1] When this compound is used as the activated alkene, the reaction yields highly functionalized allylic alcohols. Asymmetric variants of this reaction, employing chiral catalysts, can afford products with high enantiomeric excess.

Caption: The Baylis-Hillman Reaction Mechanism.

Table 4: Asymmetric Baylis-Hillman Reaction of this compound with Aldehydes

| Aldehyde | Catalyst | Cocatalyst | Yield (%) | ee (%) | Reference |

| 3-Fluorobenzaldehyde (B1666160) | Chiral Bis(thio)urea | DABCO | 79 | 88 | [12] |

| Various Aldehydes | (R)-3,3'-(3,5-dimethylphenyl)-H₈-BINOL | Triethylphosphine | up to 84 | up to 88 | [13] |

Experimental Protocols

This section provides detailed, representative experimental protocols for the key reactions discussed. These are intended as a guide and may require optimization based on specific substrates and desired outcomes.

Michael Addition: Diethyl Malonate to an Enone (General Procedure)

This protocol is adapted from the synthesis of dimedone and is representative of the Michael addition of a stabilized enolate to an α,β-unsaturated ketone.[2]

Materials:

-

Sodium methoxide (B1231860)

-

Methanol

-

Diethyl malonate

-

α,β-Unsaturated ketone (e.g., mesityl oxide)

-

2N Sodium hydroxide (B78521)

-

4N Hydrochloric acid

-

Acetone for recrystallization

Procedure:

-

To a 100 mL round-bottomed flask, add sodium methoxide (1.4 g) and dissolve it in methanol (10 mL).

-

Add a boiling stone and diethyl malonate (4 mL).

-

Gently reflux the mixture for 3 minutes.

-

Remove the heat and add the α,β-unsaturated ketone (2.8 mL of mesityl oxide) dropwise via syringe through the top of the reflux condenser. The reaction can be exothermic.

-

Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.

-

Cool the mixture and add 2N sodium hydroxide (20 mL).

-

Reflux the mixture for an additional 90 minutes for hydrolysis and decarboxylation.

-

Cool the mixture to room temperature.

-

Remove any remaining methanol using a rotary evaporator.

-

Heat the aqueous mixture to reflux and slowly add 4N HCl until the pH is 2-3.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of acetone.

Robinson Annulation: Synthesis of the Wieland-Miescher Ketone

This protocol is based on the synthesis of the Wieland-Miescher ketone, a classic example of the Robinson annulation.[8]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Triethylamine

-

Toluene

-

(S)-(-)-Proline (for asymmetric synthesis)

-

Dimethylformamide (for asymmetric synthesis)

Procedure (Racemic Synthesis):

-

In a flask equipped with a Dean-Stark trap, dissolve 2-methyl-1,3-cyclohexanedione in toluene.

-

Add a catalytic amount of triethylamine.

-

Add methyl vinyl ketone dropwise to the stirred solution.

-

Heat the reaction mixture to reflux, azeotropically removing the water formed during the condensation.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Procedure (Asymmetric Synthesis):

-

Dissolve 2-methyl-1,3-cyclohexanedione in dimethylformamide.

-

Add a catalytic amount of (S)-(-)-proline.

-

Add methyl vinyl ketone and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by chromatography to obtain the enantiomerically enriched Wieland-Miescher ketone.

Organocuprate Addition: Lithium Dimethylcuprate to 3-Methyl-2-cyclohexen-1-one (B144701)

This protocol details the preparation of a Gilman reagent and its subsequent conjugate addition.[14]

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (B1224462) (MeLi) in diethyl ether

-

3-Methyl-2-cyclohexen-1-one

-

Anhydrous t-butyl methyl ether (TBME) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, argon-purged flask containing CuI (2.59 g, 13.62 mmol), add anhydrous diethyl ether (20 mL) at 0 °C.

-

Slowly add methyllithium (1.6 M in diethyl ether, 17 mL, 27.2 mmol) dropwise. The yellow suspension should turn into a colorless solution of lithium dimethylcuprate.

-

Cool the solution to -78 °C (dry ice/acetone bath) and stir for 5 minutes.

-

In a separate flask, dissolve 3-methyl-2-cyclohexen-1-one (1.00 g, 9.08 mmol) in anhydrous TBME (10 mL).

-

Add the solution of the enone dropwise to the cuprate (B13416276) solution at -78 °C over at least 10 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., TBME or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Asymmetric Baylis-Hillman Reaction: 3-Fluorobenzaldehyde with this compound

This protocol is based on the work of Shi and Liu, employing a chiral bis(thio)urea organocatalyst.[12]

Materials:

-

3-Fluorobenzaldehyde

-

This compound

-

Chiral bis(thio)urea catalyst

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Toluene

Procedure:

-

To a solution of 3-fluorobenzaldehyde (1 equivalent) in toluene, add this compound (3 equivalents).

-

Add the chiral bis(thio)urea catalyst (20 mol%).

-

Add DABCO (20 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the Baylis-Hillman adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound stands as a testament to the power and versatility of conjugate addition chemistry in the synthesis of complex molecular architectures. The key reactions highlighted in this guide—the Michael addition, the Robinson annulation, organocuprate addition, and the Baylis-Hillman reaction—provide a robust toolkit for the strategic installation of new carbon-carbon and carbon-heteroatom bonds. The provided experimental protocols and quantitative data serve as a practical starting point for researchers aiming to harness the electrophilic nature of this fundamental building block. As the demand for novel and intricate molecules in drug discovery and materials science continues to grow, the creative application of reactions involving this compound will undoubtedly play a pivotal role in advancing these fields.

References

- 1. rsc.org [rsc.org]

- 2. scilit.com [scilit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. books.rsc.org [books.rsc.org]

The Michael Addition Reaction with 2-Cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful and versatile method for the creation of complex molecular architectures. This technical guide provides an in-depth exploration of the Michael addition reaction mechanism, specifically focusing on the widely utilized α,β-unsaturated carbonyl compound, 2-Cyclohexen-1-one. This document details the core mechanistic principles, presents quantitative data from various reaction systems, and provides a representative experimental protocol.

Core Reaction Mechanism: 1,4-Conjugate Addition

The Michael addition is fundamentally a nucleophilic conjugate addition reaction. In the context of this compound, a Michael donor (the nucleophile) adds to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This regioselectivity is a consequence of the electronic properties of the conjugated system, where the β-carbon possesses a partial positive charge, making it susceptible to nucleophilic attack.

The most common variant of the Michael addition is base-catalyzed, proceeding through the following key steps:

-

Enolate Formation: A base abstracts an acidic proton from the Michael donor, generating a resonance-stabilized enolate ion. The stability of this enolate is crucial for the reaction to proceed efficiently.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic β-carbon of the this compound ring. This is the carbon-carbon bond-forming step and results in the formation of a new, larger enolate intermediate.

-

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a protic solvent, to yield the initial keto-enol product.

-

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final 1,5-dicarbonyl compound or a related derivative.

The overall process results in the formation of a new carbon-carbon single bond at the 3-position of the cyclohexanone (B45756) ring.

Caption: Base-catalyzed Michael addition mechanism with this compound.

Quantitative Data Presentation

The efficiency and stereochemical outcome of the Michael addition to this compound are highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. The following table summarizes representative quantitative data from various studies to illustrate this scope.

| Michael Donor (Nucleophile) | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Dimethyl Malonate | (S)-Proline (20 mol%) | DMSO | RT | 24 | 85 | 90 | [1] |

| Diethyl Malonate | Chiral Squaramide (5 mol%) | CH₂Cl₂ | -20 | 72 | 88 | 95 | [1] |

| Aniline | Chiral Brønsted Acid (10 mol%) | Toluene | RT | 12 | 90 | 85 | [1] |

| Thiophenol | L-Proline (5 mol%) | [bmim]PF₆ | RT | 1 | 95 | N/A | [2] |

| Nitromethane | Chiral Thiourea | Toluene | RT | 24 | 95 | 92 | N/A |

| Lithium dimethylcuprate | N/A | THF | -78 to RT | 3 | >95 | N/A | N/A |

| (3-carboxy-2-oxopropylidene)triphenylphosphorane | Chiral secondary amine, LiClO₄, DABCO | Not Specified | Not Specified | Not Specified | High | 86-99 | [3][4] |

| Dimethyl Malonate | Heterobimetallic Complex | THF | RT | 46 | 90 | 99 | [5] |

Note: This table is a compilation of data from various sources and reaction conditions are not always directly comparable. ee = enantiomeric excess; N/A = Not applicable or not reported.

Experimental Protocols

Below is a detailed, representative methodology for a base-catalyzed Michael addition of dimethyl malonate to this compound. This protocol is a composite of established procedures and should be adapted and optimized for specific research objectives.

Objective: To synthesize dimethyl 2-(3-oxocyclohexyl)malonate.

Materials:

-

This compound (1.0 eq)

-

Dimethyl malonate (1.2 eq)

-

Sodium methoxide (B1231860) (NaOMe) (0.1 eq, catalytic)

-

Anhydrous Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.

-

Nucleophile Addition: Add dimethyl malonate dropwise to the sodium methoxide solution at room temperature with vigorous stirring.

-

Michael Acceptor Addition: After stirring for 15-20 minutes, add this compound dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the combined organic layers over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure dimethyl 2-(3-oxocyclohexyl)malonate.

-

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 3. Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diels-Alder Reaction Partners for 2-Cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diene partners for 2-cyclohexen-1-one in the Diels-Alder reaction, a cornerstone of six-membered ring synthesis. The document details suitable dienes, reaction conditions, stereochemical outcomes, and experimental protocols to facilitate the strategic design and execution of these powerful cycloadditions in research and development settings.

Introduction to the Diels-Alder Reaction of this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1] this compound is a competent dienophile, and its reactivity is enhanced by the electron-withdrawing nature of the α,β-unsaturated ketone system. However, compared to more activated dienophiles, it can be sluggish, often necessitating thermal conditions or Lewis acid catalysis to achieve efficient conversion.[2] The reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four stereocenters in a single, stereospecific step, providing a powerful tool for the synthesis of complex polycyclic systems, including those found in natural products and pharmaceuticals.

The general mechanism involves the concerted interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (this compound). The stereochemistry of both the diene and dienophile is retained in the product.[3] A key stereochemical consideration is the preference for the endo transition state, where the substituents on the dienophile are oriented towards the diene π-system. This is often the kinetically favored pathway due to secondary orbital interactions.[4]

Common Diene Reaction Partners

A variety of dienes have been successfully employed in Diels-Alder reactions with this compound and its derivatives. The choice of diene is critical in determining the reaction's facility, regioselectivity, and the functionality of the resulting cycloadduct.

Unactivated Dienes

Simple, unactivated dienes such as 1,3-butadiene (B125203) and isoprene can react with this compound, though these reactions often require elevated temperatures or Lewis acid catalysis to proceed at a reasonable rate and yield.[2] With unsymmetrical dienes like isoprene, the regioselectivity of the reaction becomes a key consideration, generally following the "ortho-para" rule where the major product arises from the alignment of the atoms with the largest HOMO and LUMO coefficients.[5]

Activated Dienes

Electron-rich dienes exhibit significantly enhanced reactivity towards electron-poor dienophiles like this compound.

-

Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene): This highly nucleophilic diene is exceptionally reactive in Diels-Alder reactions.[1] Its reaction with this compound provides a direct route to functionalized octalone systems after hydrolysis of the resulting silyl (B83357) enol ether. The methoxy (B1213986) group directs the regioselectivity of the cycloaddition.[1][6]

-

Aminosiloxy Dienes: These dienes are among the most reactive partners for electron-deficient dienophiles.[3] They react under mild conditions to give high yields of cycloadducts with excellent regioselectivity.[3] Chiral aminosiloxy dienes have been employed to achieve asymmetric Diels-Alder reactions, furnishing cyclohexenone derivatives with high enantiomeric excess.[3]

-

1-Alkoxy-1-amino-1,3-butadienes: These doubly activated dienes also exhibit high reactivity and provide access to 6-substituted and 6,6-disubstituted 2-cyclohexenones after hydrolysis of the initial adducts.[7]

Quantitative Data on Diels-Alder Reactions

The following tables summarize quantitative data for the Diels-Alder reaction of this compound and its derivatives with various dienes.

Table 1: Lewis Acid-Catalyzed Diels-Alder Reactions of 4-Alkyl-2-cyclohexenones with Dienes [2]

| Dienophile (R) | Diene | Lewis Acid | Adduct(s) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Me | 1,3-Butadiene | AlCl₃ | syn + anti | - | ~1:1 |

| i-Pr | 1,3-Butadiene | AlCl₃ | syn + anti | - | anti favored |

| t-Bu | 1,3-Butadiene | AlCl₃ | syn + anti | - | anti favored |

| Me | (E)-Piperylene | AlCl₃ | syn + anti | - | ~1:1 |

| i-Pr | (E)-Piperylene | AlCl₃ | syn + anti | - | anti favored |

| t-Bu | (E)-Piperylene | AlCl₃ | syn + anti | - | anti favored |

| Me | Isoprene | AlCl₃ | syn + anti | - | anti favored |

| i-Pr | Isoprene | AlCl₃ | syn + anti | - | anti favored |

| t-Bu | Isoprene | AlCl₃ | syn + anti | - | anti favored |

Table 2: Diels-Alder Reactions of 2-Carbomethoxy-2-cyclohexen-1-one with Various Dienes [8]

| Diene | Catalyst | Temperature (°C) | Yield (%) |

| 1,3-Butadiene | SnCl₄ | -20 | 85 |

| Isoprene | SnCl₄ | -20 | 88 |

| (E)-Piperylene | SnCl₄ | -20 | 82 |

| 2,3-Dimethyl-1,3-butadiene | SnCl₄ | -20 | 90 |

| (E,E)-2,4-Hexadiene | SnCl₄ | -20 | 75 |

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline for the Lewis acid-catalyzed Diels-Alder reaction of this compound.

Materials:

-

This compound

-

Diene (e.g., isoprene)

-

Lewis Acid (e.g., AlCl₃, SnCl₄)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equiv) in the chosen anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the stirred solution.

-

After stirring for a short period (e.g., 15-30 minutes), add the diene (typically 1.1 to 5 equivalents) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.

Protocol for Thermal Diels-Alder Reaction with in situ Generated 1,3-Butadiene

This protocol describes the reaction of a dienophile with 1,3-butadiene generated in situ from the thermal decomposition of 3-sulfolene (B121364).[9]

Materials:

-

Dienophile (e.g., maleic anhydride, adaptable for this compound)

-

3-Sulfolene (butadiene sulfone)

-

High-boiling solvent (e.g., xylenes)

-

Solvent for crystallization (e.g., petroleum ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the dienophile, 3-sulfolene, and xylenes (B1142099).

-

Add a few boiling chips to the flask.

-

Heat the reaction mixture to reflux (the boiling point of xylenes is approximately 140 °C). The thermal cracking of 3-sulfolene releases 1,3-butadiene and sulfur dioxide gas.

-

Maintain the reflux for the desired reaction time (e.g., 30 minutes).

-

Allow the reaction mixture to cool to room temperature.

-

If necessary, add more xylenes to ensure the product is fully dissolved.

-

Decant the solution to remove the boiling chips.

-

Induce crystallization by adding a poor solvent, such as petroleum ether, to the solution.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizations

General Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Conclusion

The Diels-Alder reaction of this compound is a versatile and powerful method for the synthesis of functionalized cyclohexene and decalin ring systems. The reactivity and selectivity of the reaction can be effectively tuned through the choice of diene and the use of Lewis acid catalysis. This guide provides a foundational understanding and practical protocols to aid researchers in the application of this important transformation. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and stereochemical outcomes.

References

- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Properties of the Enone System in 2-Cyclohexen-1-one

This technical guide provides a comprehensive examination of the electronic properties of the α,β-unsaturated ketone system within this compound. The unique conjugation between the carbon-carbon double bond (alkene) and the carbonyl group (ketone) establishes a distinct reactivity profile, making it a foundational structure in organic synthesis and a privileged scaffold in medicinal chemistry.

Core Electronic Principles of the Enone System

The reactivity of the this compound enone system is fundamentally governed by the delocalization of π-electrons across the O=C1-C2=C3 framework. This conjugation creates a polarized system with distinct electrophilic centers, which can be understood through resonance theory and molecular orbital (MO) analysis.

1.1. Resonance and Charge Distribution

The electron-withdrawing nature of the carbonyl oxygen atom polarizes the conjugated system. This can be represented by two primary resonance structures. While the neutral form is the major contributor, the charge-separated form illustrates the electron deficiency at the carbonyl carbon (C1) and, crucially, at the β-carbon (C3). This inherent electrophilicity at the β-position is the cornerstone of the enone's characteristic reactivity.[1][2][3]

Figure 1: Resonance delocalization in the this compound system.

1.2. Molecular Orbital (MO) Analysis